7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is a halogenated heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine chemical class. This bicyclic scaffold has gained significant interest in medicinal chemistry due to its versatility as a building block for synthesizing diverse bioactive molecules. While the specific compound 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine has not been extensively studied itself, its core structure forms the basis for various derivatives investigated for their potential in biological applications. Specifically, these derivatives have shown promise as kinase inhibitors, particularly for anaplastic lymphoma kinase (ALK). []
7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound notable for its potential applications in medicinal chemistry. This compound features a bromine atom and a chlorine atom attached to a pyrrolo[2,1-f][1,2,4]triazine core, making it an interesting subject of study due to its unique structural properties and biological activities. The compound has garnered attention for its role as a building block in the synthesis of various pharmaceutical agents, particularly those targeting cancer and other diseases.
The synthesis of 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine typically involves the bromination and chlorination of pyrrolo[2,1-f][1,2,4]triazine derivatives. These derivatives can be synthesized from various starting materials, including pyrrole and triazine compounds. The compound's synthesis has been explored in multiple studies, highlighting different methods and conditions that can be employed to achieve high yields and purity.
7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine belongs to the class of fused heterocycles. Its structure incorporates both triazine and pyrrole moieties, which are known for their biological activity and utility in drug development. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and potential for further chemical modifications.
The synthesis of 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine can be approached through several synthetic routes:
The synthesis typically involves multi-step reactions where intermediates are formed through various transformations such as N-amination and cyclization reactions. For instance, starting from pyrrole derivatives leads to the formation of key intermediates that undergo further modifications to yield the final compound .
The molecular structure of 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is characterized by:
The molecular formula is CHBrClN, with a molecular weight of approximately 232.47 g/mol. The structural configuration allows for potential interactions with biological targets due to the presence of electron-withdrawing halogens which can enhance binding affinities in biological systems.
7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine can undergo various chemical reactions:
These reactions are significant in synthetic organic chemistry as they enable the modification of the compound to create derivatives with enhanced biological activity or different pharmacological profiles .
The mechanism of action for 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine primarily involves its interaction with specific molecular targets within cells. For example:
Such inhibition can lead to significant changes in gene expression and cellular functions relevant to cancer progression and treatment strategies .
7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine typically exhibits:
The compound's chemical properties include:
Relevant data from studies indicate that compounds in this class often demonstrate significant biological activity against cancer cell lines and other targets due to their structural features .
7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine has several important applications in scientific research:
The pyrrolo[2,1-f][1,2,4]triazine heterocyclic system, first synthesized by Neunhoeffer and coworkers in 1977, emerged from an addition/fragmentation reaction between 1,2,4-triazine and dimethyl acetylenedicarboxylate [1]. Initially a chemical curiosity, this scaffold gained pharmaceutical significance in the 2000s when researchers at Bristol-Myers Squibb (BMS) pioneered its use as a bioisosteric replacement for quinazoline and purine systems in kinase inhibitors [1]. The scaffold’s nitrogen-rich structure (containing a bridgehead N-N bond) enables diverse binding interactions with biological targets, facilitating its transition from academic interest to clinical candidates. Key milestones include its application in:
Table 1: Evolution of Pyrrolotriazine-Based Drug Discovery
Time Period | Key Developments | Representative Compounds |
---|---|---|
1977–2000 | Initial synthesis and C-nucleoside exploration | Neunhoeffer’s adduct (1977) |
2000–2010 | Kinase inhibitor applications | BMS p38α inhibitors (e.g., BMS-582949) |
2010–Present | Diversification into CNS, oncology, and antivirals | Avapritinib (oncology), α7 nAChR agonists (CNS) |
Halogen atoms (Br, Cl) at strategic positions on heterocycles profoundly influence their bioactivity profiles and synthetic utility. In pyrrolo[2,1-f][1,2,4]triazines, halogenation serves dual roles:
Electronic Modulation:
Reactivity Control:
Table 2: Comparative Reactivity of Halogen Sites in 7-Bromo-2-chloropyrrolotriazine
Position | Halogen | Reactivity Profile | Preferred Reactions |
---|---|---|---|
C2 | Chlorine | High electrophilicity | SNAr with amines, alcohols, thiols |
C7 | Bromine | Moderate electrophilicity; Pd-catalyzed | Suzuki coupling, Buchwald-Hartwig amination |
7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (CAS: 1363383-25-8; MW: 153.57 g/mol) serves as a versatile synthetic intermediate for oncology and CNS therapeutics due to its balanced reactivity at C2 and C7 [3] [8] [9]. Key applications include:
Kinase Inhibitor Synthesis:
CNS-Targeted Agonists:
Oncology Scaffolds:
Table 3: Therapeutic Applications of Derived Compounds
Therapeutic Area | Target | Structural Modification | Biological Outcome |
---|---|---|---|
Oncology | Kinases (VEGFR2, FGFR) | C2: 4-(4-Methylpiperazin-1-yl)aniline; C7: Aryl Suzuki | IC₅₀ < 50 nM; tumor regression in vivo |
CNS | α7 nAChR | C2: Azaspirocyclic amine; C7 retained | EC₅₀ = 7–21 nM; cognition improvement |
Antiviral | Nucleoside analogs | C7: Ribose attachment via Heck coupling | Hepatitis C virus inhibition (e.g., remdesivir analog) |
The strategic halogen placement in this building block underscores its role in addressing drug design challenges: metabolic stability (via bromine sterics), potency (chlorine displacement for target engagement), and synthetic efficiency (orthogonal reactivity) [3] [8] [10].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8